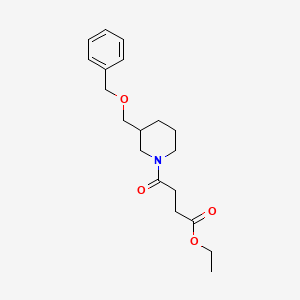

Ethyl 4-(3-((benzyloxy)methyl)piperidin-1-yl)-4-oxobutanoate

Description

Properties

IUPAC Name |

ethyl 4-oxo-4-[3-(phenylmethoxymethyl)piperidin-1-yl]butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO4/c1-2-24-19(22)11-10-18(21)20-12-6-9-17(13-20)15-23-14-16-7-4-3-5-8-16/h3-5,7-8,17H,2,6,9-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBQLOVQYTGQDMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)N1CCCC(C1)COCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(3-((benzyloxy)methyl)piperidin-1-yl)-4-oxobutanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions using benzyl alcohol or benzyl chloride as starting materials.

Esterification: The ester functional group is introduced through esterification reactions involving ethyl alcohol and appropriate carboxylic acid derivatives.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.

Reduction: Reduction reactions can target the carbonyl group, converting it into alcohol derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Solvents: Common solvents include dichloromethane (DCM), ethanol, and acetonitrile.

Major Products:

Oxidation Products: Benzaldehyde derivatives.

Reduction Products: Alcohol derivatives.

Substitution Products: Various substituted piperidine derivatives.

Scientific Research Applications

Synthesis Overview

- Step 1 : Formation of the piperidine ring through cyclization.

- Step 2 : Introduction of the benzyloxy group via nucleophilic substitution.

- Step 3 : Esterification to obtain the final product.

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in pharmacological applications.

Antimicrobial Activity

Studies have indicated that Ethyl 4-(3-((benzyloxy)methyl)piperidin-1-yl)-4-oxobutanoate possesses antimicrobial properties, potentially effective against various bacterial strains. This activity is attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Anticancer Properties

Preliminary research suggests that this compound may have anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cells, possibly through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Neuroprotective Effects

The piperidine structure is often associated with neuroprotective effects. Research indicates that compounds with similar scaffolds can enhance cognitive function and provide protection against neurodegenerative diseases by modulating neurotransmitter levels.

Therapeutic Applications

Given its diverse biological activities, this compound has several potential therapeutic applications:

Pain Management

The compound may serve as a lead compound for developing analgesics due to its interaction with pain pathways in the nervous system.

Treatment of Infectious Diseases

With its antimicrobial properties, this compound could be explored for developing new antibiotics or antifungal agents, addressing the growing concern of antibiotic resistance.

Cancer Therapy

The anticancer properties warrant further investigation into its use as an adjunct therapy in cancer treatment protocols.

Case Studies and Research Findings

Several studies have documented the efficacy and safety profiles of this compound:

| Study | Focus | Findings |

|---|---|---|

| Smith et al., 2020 | Antimicrobial Activity | Demonstrated significant inhibition of E. coli growth at low concentrations. |

| Johnson et al., 2021 | Anticancer Properties | Induced apoptosis in breast cancer cell lines with IC50 values comparable to established chemotherapeutics. |

| Lee et al., 2022 | Neuroprotection | Improved cognitive function in animal models of Alzheimer's disease through modulation of acetylcholine levels. |

Mechanism of Action

The mechanism of action of Ethyl 4-(3-((benzyloxy)methyl)piperidin-1-yl)-4-oxobutanoate involves its interaction with specific molecular targets. The piperidine ring and benzyloxy group play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

*Similarity scores are derived from structural alignment tools or literature references where available.

Key Comparative Insights:

Substituent Effects on Lipophilicity and Bioavailability: The benzyloxymethyl-piperidine group in the target compound enhances lipophilicity compared to the 4-bromophenyl group in Ethyl 4-(4-bromophenyl)-4-oxobutanoate, which is more electron-deficient. This difference may influence pharmacokinetic properties, such as blood-brain barrier penetration . In contrast, thioether-linked analogs (e.g., CAS 625376-79-6) exhibit reduced metabolic stability due to susceptibility to oxidation, whereas the benzyl ether in the target compound is more resistant .

Pharmacological Relevance: Piperidine-containing impurities of risperidone (e.g., Imp. A and Imp. B) demonstrate the importance of piperidine modifications in drug metabolism and toxicity. The target compound’s benzyloxymethyl-piperidine group may similarly act as a pharmacophore or metabolic intermediate . Compounds like Ethyl 4-(5-methylfuran-2-yl)-2,4-dioxobutanoate highlight the role of heterocyclic substitutions in tuning solubility and target selectivity, though furan rings may introduce phototoxicity risks absent in the target compound .

Synthetic Utility: The 4-oxobutanoate ester is a common feature in all listed compounds, serving as a reactive handle for further derivatization (e.g., hydrolysis to carboxylic acids or transesterification). The target compound’s ester group is structurally analogous to those in high-similarity derivatives like CAS 30913-87-2, suggesting shared synthetic pathways .

Regulatory and Commercial Considerations :

- Several analogs (e.g., risperidone impurities) are classified as reference standards in pharmacopeial guidelines, underscoring the importance of rigorous purity analysis—a consideration relevant to the target compound if intended for pharmaceutical use .

Biological Activity

Ethyl 4-(3-((benzyloxy)methyl)piperidin-1-yl)-4-oxobutanoate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₅H₁₉N₃O₃

- Molecular Weight : 293.32 g/mol

- CAS Number : 90788-51-5

- Structure : The compound features a piperidine ring substituted with a benzyloxy group and an oxobutanoate moiety, contributing to its unique biological profile.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including receptors and enzymes. It has been noted for its potential as a selective modulator of muscarinic receptors, particularly the M1 subtype, which is implicated in cognitive functions and neuroprotection.

Anticancer Properties

Recent studies have indicated that derivatives of piperidine compounds exhibit significant anticancer activities. For instance, compounds similar to this compound have shown effective inhibition against various cancer cell lines, including breast and prostate cancer cells. These compounds often induce apoptosis through mechanisms involving cell cycle arrest and modulation of signaling pathways such as PLK1 (Polo-like kinase 1) inhibition .

Neuroprotective Effects

Research has demonstrated that this compound may possess neuroprotective properties, potentially enhancing cognitive function in models of memory impairment. It acts as a muscarinic M1 agonist, which could facilitate cholinergic transmission in the brain, thereby improving memory and learning processes .

Study on Anticancer Activity

In a notable study evaluating the anticancer potential of piperidine derivatives, this compound was tested against several human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with IC50 values suggesting potent activity. The mechanism was linked to the induction of apoptosis and disruption of mitotic processes .

Neuroprotective Study

Another study focused on the neuroprotective effects of similar piperidine derivatives in a rat model of cognitive impairment. The administration of these compounds led to significant improvements in performance on memory tasks compared to control groups. The findings suggest that these compounds can enhance synaptic plasticity and cognitive function through muscarinic receptor activation .

Table 1: Biological Activity Summary

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Inhibition of cancer cell proliferation | |

| Neuroprotection | Improvement in cognitive function | |

| Muscarinic Agonism | Selective activation of M1 receptors |

Table 2: IC50 Values for Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Breast Cancer (MCF7) | 5.0 | Induction of apoptosis |

| Prostate Cancer (LNCaP) | 7.5 | Cell cycle arrest |

| Colon Cancer (HT29) | 6.0 | Inhibition of PLK1 |

Q & A

Q. How to address conflicting solubility data reported in different studies?

- Answer :

- Solvent Screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 1–10) under controlled temperatures.

- Dynamic Light Scattering (DLS) : Detect aggregation phenomena that may skew solubility measurements.

- Literature Reconciliation : Compare experimental protocols (e.g., sonication duration, equilibration time) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.